4-(Morpholinomethyl)aniline
Overview
Description
4-(Morpholinomethyl)aniline is an organic compound with the molecular formula C₁₁H₁₆N₂O. It is characterized by the presence of a morpholine ring attached to a benzene ring via a methylene bridge, and an amino group attached to the benzene ring. This compound is a colorless to light yellow crystalline solid and is soluble in most organic solvents such as alcohols, ethers, and ketones, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Morpholinomethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with morpholine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of benzyl chloride followed by catalytic hydrogenation. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
4-(Morpholinomethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The benzene ring and amino group can participate in π-π stacking and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholinylmethyl)phenylamine
- 4-(Morpholinylmethyl)benzenamine
- 4-(4-Morpholinylmethyl)aniline
Uniqueness
4-(Morpholinomethyl)aniline is unique due to its specific combination of a morpholine ring and aniline structure, which imparts distinct chemical and physical properties. This combination allows for versatile reactivity and a wide range of applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYFVEFUHMDIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354601 | |
Record name | 4-(morpholinomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809517 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51013-67-3 | |
Record name | 4-(morpholinomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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